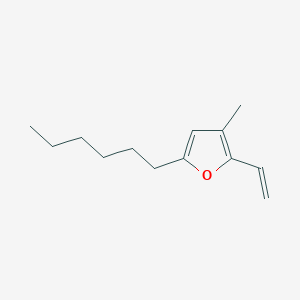![molecular formula C21H28O2Si B14398631 {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane CAS No. 89867-78-7](/img/structure/B14398631.png)
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of the trimethylsilyl group adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane typically involves the reaction of 2,2-diphenyl-3-(propan-2-yl)oxetan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol+Trimethylsilyl chloride→[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy(trimethyl)silane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its reactive oxetane ring and trimethylsilyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The trimethylsilyl group enhances the compound’s stability and facilitates its participation in different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol
- Trimethylsilyl chloride
- Oxetane derivatives
Uniqueness
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane is unique due to its combination of an oxetane ring and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89867-78-7 |
|---|---|
Molekularformel |
C21H28O2Si |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(2,2-diphenyl-3-propan-2-yloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(23-24(3,4)5)16-22-21(20,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
InChI-Schlüssel |
GWDSRKLGCJPDCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


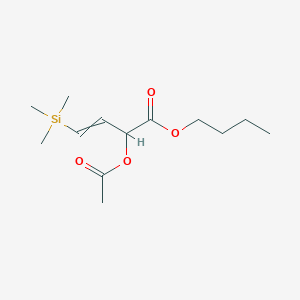

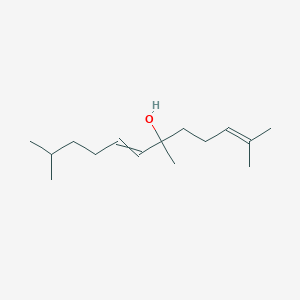
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
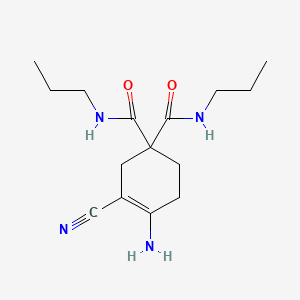
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
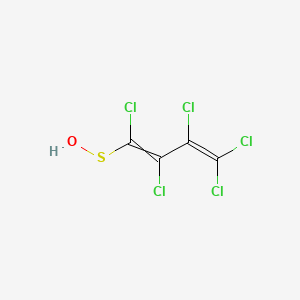
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
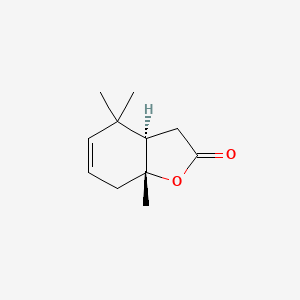
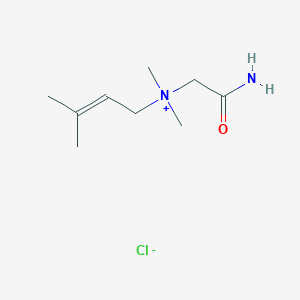

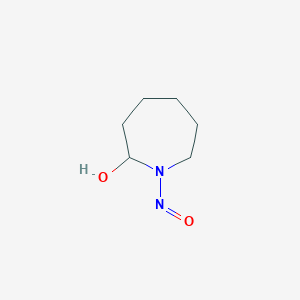
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
